3-Benzoyl-6,8-difluoro-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one
Description
3-Benzoyl-6,8-difluoro-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a fluorinated quinolinone derivative characterized by a benzoyl group at position 3, difluoro substitutions at positions 6 and 8 of the quinoline core, and a 4-methylbenzyl substituent at position 1. The compound’s crystallographic data, if available, would likely be refined using programs like SHELXL, a widely trusted tool for small-molecule structure determination.
The benzoyl moiety at position 3 could serve as a hydrogen-bond acceptor, influencing target selectivity.
Properties
IUPAC Name |
3-benzoyl-6,8-difluoro-1-[(4-methylphenyl)methyl]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F2NO2/c1-15-7-9-16(10-8-15)13-27-14-20(23(28)17-5-3-2-4-6-17)24(29)19-11-18(25)12-21(26)22(19)27/h2-12,14H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJPTOQMUAKHOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=O)C3=C2C(=CC(=C3)F)F)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Benzoyl-6,8-difluoro-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic compound with significant potential in pharmacological research. It features a complex structure, characterized by a molecular formula of C24H17F2NO2 and a molecular weight of approximately 389.402 g/mol. This compound has garnered attention due to its diverse biological activities, particularly its inhibitory effects on various enzymes and potential applications in treating skin disorders.
Enzyme Inhibition
One of the primary areas of research surrounding this compound is its ability to inhibit enzyme activity, particularly tyrosinase, which is crucial in melanin production. Tyrosinase inhibitors are valuable in treating hyperpigmentation disorders such as melasma and age spots.
Case Studies and Findings
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Tyrosinase Inhibition :
- Studies have shown that this compound exhibits potent inhibition of mushroom tyrosinase. The compound's mechanism involves competitive inhibition, significantly reducing melanin synthesis in vitro .
- In cellular assays using B16F10 murine melanoma cells, the compound demonstrated a concentration-dependent reduction in tyrosinase activity when stimulated by α-MSH (alpha-melanocyte-stimulating hormone) .
- Antioxidant Activity :
Cytotoxicity Assessment
The cytotoxic effects of this compound have also been investigated to ensure safety in therapeutic applications. In B16F10 cells, concentrations up to 20 µM did not exhibit significant cytotoxicity over 48 and 72 hours, indicating a favorable safety profile for further development .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the benzoyl and difluoro groups have been explored to enhance inhibitory potency against tyrosinase while maintaining low cytotoxicity .
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship Insights
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features and Substituent Effects
The compound’s closest analogs differ in substituent patterns on the quinoline core or the benzyl group. Below is a comparative analysis based on available literature:
In contrast, the 3-fluorobenzyl analog () replaces methyl with a smaller, electronegative fluorine atom, which may alter dipole interactions and metabolic stability.
Biological Activity Implications :
- The benzoyl group at position 3 is conserved in both compounds, suggesting its critical role in binding (e.g., via hydrogen bonding with kinase ATP pockets).
- The 4-methylphenyl variant’s higher logP (~3.8 vs. ~3.5) may improve bioavailability but could reduce solubility, a trade-off requiring optimization in drug development.
Synthetic Challenges: Fluorinated analogs like the target compound often require specialized reagents (e.g., Selectfluor®) for regioselective halogenation, increasing synthetic complexity compared to non-fluorinated derivatives.
Limitations of Available Data
While structural analogs like the 3-fluorobenzyl variant () are documented, detailed pharmacological or thermodynamic data (e.g., IC₅₀, ΔG binding) are absent in the provided evidence. Further studies using techniques like X-ray crystallography (refined via SHELXL) or molecular docking are needed to validate hypothetical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
